molecular formula C10H15FO5S B14795535 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid

1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid

Cat. No.: B14795535
M. Wt: 266.29 g/mol
InChI Key: BMEJOSBISFMEKD-UHFFFAOYSA-N
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Description

1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid is a complex organic compound with a molecular formula of C10H15FO5S. This compound is notable for its unique structure, which includes a fluorosulfonyl group, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with ethyl chloroformate to form the ethyl ester. . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl fluoride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is harnessed in various applications, including drug design and biochemical research .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid stands out due to its unique fluorosulfonyl group. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C10H15FO5S

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 1-(2-fluorosulfonylethyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C10H15FO5S/c1-2-16-9(13)10(5-3-4-8(10)12)6-7-17(11,14)15/h2-7H2,1H3

InChI Key

BMEJOSBISFMEKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CCS(=O)(=O)F

Origin of Product

United States

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